molecular formula C21H16Cl2N2O2 B3009916 1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 339009-70-0

1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

Cat. No.: B3009916
CAS No.: 339009-70-0
M. Wt: 399.27
InChI Key: PCBGQPMABOVRDG-UHFFFAOYSA-N
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Description

The compound 1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole features a benzimidazole core substituted at position 1 with a (3,4-dichlorobenzyl)oxy group and at position 2 with a 4-methoxyphenyl moiety. This structure combines electron-withdrawing chlorine atoms and electron-donating methoxy groups, which may influence its physicochemical properties (e.g., solubility, LogP) and biological interactions .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O2/c1-26-16-9-7-15(8-10-16)21-24-19-4-2-3-5-20(19)25(21)27-13-14-6-11-17(22)18(23)12-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBGQPMABOVRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3,4-Dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole, commonly referred to as 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole , is a synthetic compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are recognized for their diverse biological activities and potential therapeutic applications, including antiviral, anticancer, and antimicrobial effects.

Chemical Structure

The chemical structure of 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole can be represented as follows:

C21H17Cl3N2O2\text{C}_{21}\text{H}_{17}\text{Cl}_3\text{N}_2\text{O}_2

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of the Benzimidazole Core : This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative.
  • Chlorination : The core is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
  • Etherification : Reacting the chlorinated benzimidazole with 3,4-dichlorobenzyl alcohol forms the ether linkage.
  • Methoxylation : The final step involves introducing the methoxy group using a methoxy donor like dimethyl sulfate.

Anticancer Properties

Recent studies highlight the anticancer potential of 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole. It has been shown to inhibit various cancer cell lines effectively:

Cell Line IC50 (μM)
Human colon adenocarcinoma (HT-29)25.72 ± 3.95
Human gastric carcinoma (GXF 251)30.5 ± 2.5
Human lung adenocarcinoma (LXFA 629)15.0 ± 1.5

These findings suggest that the compound exhibits significant cytotoxicity against multiple cancer types, making it a promising candidate for further development in cancer therapy .

The mechanism of action involves binding to specific molecular targets within cancer cells, inhibiting critical enzymes such as:

  • Histone Deacetylases (HDACs) : Implicated in cancer cell proliferation and survival.
  • Thymidylate Synthase : Essential for DNA synthesis in rapidly dividing cells.

By inhibiting these targets, the compound can induce apoptosis in cancer cells and potentially reduce tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that it can inhibit both bacterial and fungal growth through similar mechanisms involving enzyme inhibition and disruption of cellular processes .

Study on Anticancer Effects

A pivotal study published in PubMed Central investigated the effects of this benzimidazole derivative on tumor-bearing mice. The results showed a significant reduction in tumor size when treated with the compound compared to control groups . Flow cytometry analysis indicated increased apoptosis in treated cells.

Study on Antimicrobial Properties

Another study assessed the antimicrobial efficacy against common bacterial strains such as E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MICs) that were comparable to established antibiotics, suggesting its potential use as an alternative antimicrobial agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated its potency against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Properties

Recent investigations have highlighted the compound's anticancer activity. It has been observed to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Antioxidant Effects

The antioxidant capacity of 1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole has also been studied. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Toxicity Profile

Initial toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses. However, further comprehensive toxicological assessments are necessary to establish its safety for clinical use.

Case Studies

StudyFocusFindings
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 and A549 cells
AntioxidantScavenges free radicals effectively

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzimidazole Core

(a) Position 1 Substitutions
  • 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole (): Replacing the (3,4-dichlorobenzyl)oxy group with a simple benzyl group reduces steric bulk and eliminates chlorine atoms.
  • 5,6-Dichloro-2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-benzimidazole (): Multiple chlorine substituents enhance molecular weight (457.57 g/mol) and hydrophobicity (LogP ~5.3), which may improve antifungal or antiparasitic activity but reduce aqueous solubility .
(b) Position 2 Substitutions
  • 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole (): Additional methoxy groups may improve solubility compared to chloro-substituted analogs, as seen in compounds with similar substitutions .

Heterocyclic Core Modifications

(a) Triazole Derivatives
  • 1-(2,4-Dichlorobenzyl)-4-(3,4-dichlorobenzyloxy)-5-fluorophenyl-triazole (): Replacing benzimidazole with a triazole core introduces a different hydrogen-bonding profile. Triazoles are known for antifungal activity, suggesting that core structure significantly impacts biological target specificity .
(b) Imidazole Derivatives
  • Miconazole-related compounds (): Imidazole analogs with (3,4-dichlorobenzyl)oxy groups exhibit potent antifungal activity, implying that the dichlorobenzyl moiety enhances interactions with fungal cytochrome P450 enzymes. However, benzimidazoles may offer improved metabolic stability over imidazoles due to reduced susceptibility to oxidation .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Key Substituents Biological Activity Reference
Target Compound (Inferred) ~430 ~4.8 3,4-Cl₂-benzyloxy, 4-OMe-phenyl Antifungal/Anticancer -
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole 340.8 4.2 Benzyl, 4-OMe-phenyl Moderate antifungal
5,6-Dichloro-1-(3,4-Cl₂-benzyl)-benzimidazole 457.57 5.3 Multiple Cl, pyridinyl Antiparasitic
Miconazole-Related Compound F 416.13 5.1 3,4-Cl₂-benzyloxy, imidazole core Potent antifungal

Q & A

Q. What are standard synthetic routes for synthesizing 1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole?

Methodological Answer: Synthesis typically involves nucleophilic substitution and condensation reactions. A common approach includes:

  • Step 1: Reacting a benzimidazole precursor (e.g., 2-(4-methoxyphenyl)-1H-benzimidazole) with 3,4-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF or ethanol) to introduce the alkoxy group .
  • Step 2: Refluxing in a polar aprotic solvent like DMSO or ethanol with catalytic glacial acetic acid to promote cyclization or functionalization .
  • Step 3: Purification via recrystallization (water-ethanol mixtures) or column chromatography .
    Yields (~65%) and purity depend on solvent choice, reaction time, and temperature optimization .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization employs:

  • Spectroscopy:
    • ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments .
    • IR to identify functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): To verify molecular ion peaks and fragmentation patterns .
  • Elemental Analysis: For empirical formula validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Key variables include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-reaction distillation under reduced pressure to isolate products . Ethanol, with glacial acetic acid as a catalyst, is effective for condensation reactions but may necessitate extended reflux times (~18 hours) .
  • Temperature Control: Higher temperatures (e.g., 45°C) accelerate reactions but risk side-product formation. Lower temperatures (room temperature) are preferable for sensitive intermediates .
  • Catalyst Use: Acidic (e.g., glacial acetic acid) or basic (K₂CO₃) conditions influence reaction pathways. For example, K₂CO₃ facilitates alkoxy group introduction via SN2 mechanisms .

Q. How are structural discrepancies resolved in X-ray crystallography data?

Methodological Answer:

  • Data Collection: Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
  • Refinement: Employ SHELXL97 for structure solution, refining parameters like thermal displacement (Uiso) and occupancy factors. Mean σ(C–C) values <0.003 Å indicate reliable bond-length precision .
  • Validation: Cross-check with PLATON for symmetry operations and hydrogen-bonding networks . For example, in monoclinic crystals (space group P2₁/c), β angles (~95°) and unit cell dimensions (e.g., a = 7.97 Å, b = 16.43 Å) must align with predicted molecular packing .

Q. What methodologies assess the compound’s thermal stability and degradation pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measures mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere). Sharp weight loss at ~250–300°C suggests decomposition of the benzimidazole core .
  • Differential Thermal Analysis (DTA): Identifies endothermic (melting) or exothermic (decomposition) events. For example, a melting point of 141–143°C correlates with purity .
  • Fluorescence Spectroscopy: Monitors emission shifts (e.g., λem = 400–450 nm) to infer electronic stability under thermal stress .

Q. How are biological activity studies designed for benzimidazole derivatives?

Methodological Answer:

  • In Vitro Assays: Use cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity via MTT assays. IC₅₀ values are calculated from dose-response curves .
  • Fluorescence-Based Screening: Track intracellular uptake using the compound’s intrinsic fluorescence (if applicable) .
  • Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. The methoxyphenyl group’s hydrophobicity may enhance binding to hydrophobic pockets .

Data Contradictions and Resolution

  • Synthetic Yields: reports 65% yield for a triazole analog, while benzimidazole derivatives often yield 50–70% due to steric hindrance . Contradictions arise from substituent electronic effects, resolvable via DFT calculations to predict reactivity.
  • Crystallographic R-Factors: R values range from 0.049 (high precision) to 0.138 (moderate precision) depending on crystal quality . Always validate with multiple datasets.

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